
Cyclopropaneethanol, 2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropaneethanol, 2-methylene- is an organic compound with the molecular formula C6H10O. It features a cyclopropane ring, which is a three-membered carbon ring, and a methylene group attached to an ethanol moiety. This compound is known for its unique chemical properties due to the strained nature of the cyclopropane ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropaneethanol, 2-methylene- can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to introduce the methylene group. Another method includes the use of cyclopropylmethyl bromide and a strong base to form the desired compound.
Industrial Production Methods
Industrial production of cyclopropaneethanol, 2-methylene- typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation and other steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropaneethanol, 2-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions include cyclopropyl aldehydes, cyclopropyl carboxylic acids, and various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Cyclopropaneethanol, 2-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclopropaneethanol, 2-methylene- involves its interaction with various molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanemethanol: Similar structure but lacks the methylene group.
Cyclopropylcarbinol: Another related compound with a cyclopropane ring and an alcohol group.
Uniqueness
Cyclopropaneethanol, 2-methylene- is unique due to the presence of both the cyclopropane ring and the methylene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
120477-28-3 |
|---|---|
Fórmula molecular |
C6H10O |
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
2-(2-methylidenecyclopropyl)ethanol |
InChI |
InChI=1S/C6H10O/c1-5-4-6(5)2-3-7/h6-7H,1-4H2 |
Clave InChI |
QZSFWNJLYWGUQA-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



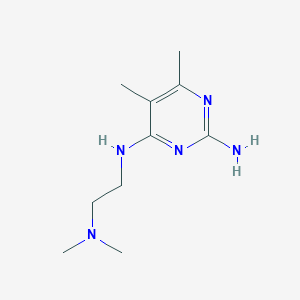
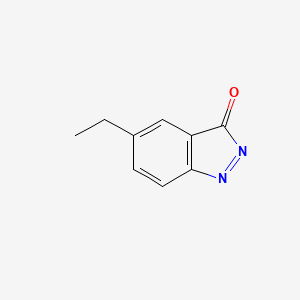
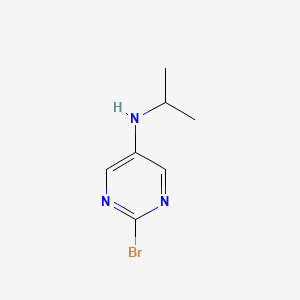
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
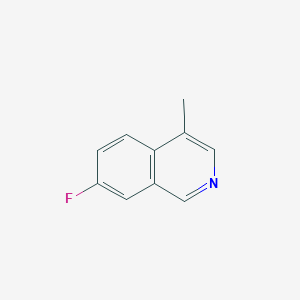
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
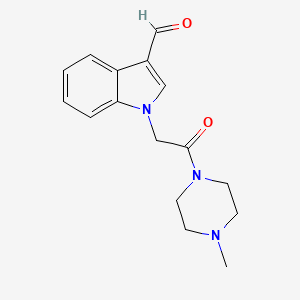
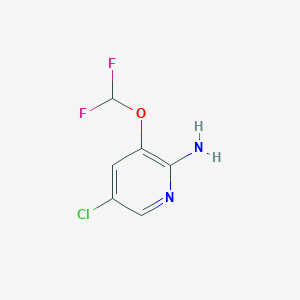

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)


![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
